molecular structure and weight of 2-(3-bromophenyl)-2,2-difluoroacetonitrile
molecular structure and weight of 2-(3-bromophenyl)-2,2-difluoroacetonitrile
An In-depth Technical Guide to 2-(3-bromophenyl)-2,2-difluoroacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 2-(3-bromophenyl)-2,2-difluoroacetonitrile, a halogenated aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The introduction of a difluoromethyl group adjacent to a nitrile offers a unique combination of electronic properties and metabolic stability, making it a valuable building block for drug discovery programs. This guide details the molecule's core physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, and discusses its potential applications as a versatile chemical intermediate. All discussions are grounded in established chemical principles to ensure scientific integrity and practical utility for researchers in the field.
Introduction: The Strategic Value of α,α-Difluorinated Moieties
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The difluoromethyl group (CF2) in particular is often employed as a bioisostere for carbonyls, hydroxyls, or thiols, conferring enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can modulate binding affinity and cell permeability. When positioned alpha to a nitrile group, the electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the adjacent nitrile and benzylic position.
2-(3-bromophenyl)-2,2-difluoroacetonitrile emerges as a particularly strategic building block. It combines three key functional handles:
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The Aryl Bromide: Serves as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse molecular fragments.
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The α,α-Difluoro Core: Provides the aforementioned benefits of metabolic stability and lipophilicity modulation.
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The Nitrile Group: Can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloadditions to form heterocycles, offering a gateway to a wide array of chemical transformations.
This guide serves to consolidate the known properties of this compound and provide expert-driven insights into its synthesis and application.
Molecular Structure and Physicochemical Properties
Structure Elucidation
The structure of 2-(3-bromophenyl)-2,2-difluoroacetonitrile is defined by a central acetonitrile scaffold. The carbon atom alpha to the nitrile (C2) is substituted with a 3-bromophenyl group and two fluorine atoms. The "3-bromo" designation indicates that the bromine atom is positioned meta on the phenyl ring relative to the acetonitrile substituent.
Visualization of Molecular Structure
Caption: 2D structure of 2-(3-bromophenyl)-2,2-difluoroacetonitrile.
Physicochemical Data Summary
The fundamental properties of 2-(3-bromophenyl)-2,2-difluoroacetonitrile are summarized in the table below. This data is essential for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 2-(3-bromophenyl)-2,2-difluoroacetonitrile | - |
| CAS Number | 1334149-24-4 | [1] |
| Molecular Formula | C₈H₄BrF₂N | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | - |
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this exact isomer is sparse, a robust and logical pathway can be designed based on established fluorination methodologies, starting from the readily available precursor, 2-(3-bromophenyl)acetonitrile.
Retrosynthetic Analysis & Strategy
The key transformation is the introduction of the two fluorine atoms alpha to the nitrile group. Direct electrophilic fluorination of the corresponding carbanion is a viable and modern approach. The starting material, 2-(3-bromophenyl)acetonitrile, is commercially available.
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Causality of Approach: The protons on the carbon alpha to the nitrile group in 2-(3-bromophenyl)acetonitrile are acidic (pKa in acetonitrile ~29) due to the inductive effect and resonance stabilization of the resulting carbanion by the nitrile. This allows for deprotonation with a suitable base to form a nucleophilic carbanion, which can then be attacked by an electrophilic fluorine source. Using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is critical to ensure complete deprotonation without competing side reactions. N-Fluorobenzenesulfonimide (NFSI) is chosen as the electrophilic fluorinating agent due to its high reactivity, solid nature (easy to handle), and well-documented success in similar transformations.
Proposed Experimental Protocol
Reaction: α,α-Difluorination of 2-(3-bromophenyl)acetonitrile
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Step 1: Reactor Preparation and Reagent Loading
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-(3-bromophenyl)acetonitrile (1.0 eq, e.g., 1.96 g, 10 mmol).
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Add anhydrous tetrahydrofuran (THF, 50 mL). The choice of THF is based on its ability to dissolve the substrate and its stability at low temperatures.
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Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reaction, prevent side reactions, and ensure the stability of the intermediate carbanion.
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Step 2: Deprotonation
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Slowly add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF, 2.2 eq, 22 mL, 22 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A slight excess of base ensures complete deprotonation for both fluorination steps.
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Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete formation of the carbanion.
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Step 3: Electrophilic Fluorination
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In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 2.2 eq, 6.94 g, 22 mmol) in 30 mL of anhydrous THF.
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Add the NFSI solution dropwise to the carbanion solution at -78 °C over 30 minutes. The reaction is highly exothermic; slow addition is critical to maintain temperature control.
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After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.
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Step 4: Work-up and Purification (Self-Validation)
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(3-bromophenyl)-2,2-difluoroacetonitrile. The purity should be validated by GC-MS and ¹H/¹⁹F NMR spectroscopy.
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Synthetic Workflow Visualization
Caption: Proposed synthesis workflow for 2-(3-bromophenyl)-2,2-difluoroacetonitrile.
Applications in Research and Development
The true value of 2-(3-bromophenyl)-2,2-difluoroacetonitrile lies in its potential as a versatile intermediate for the synthesis of more complex molecules.
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Scaffold for Medicinal Chemistry: The 3-bromo-phenyl moiety can be elaborated using a vast array of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a common strategy in lead optimization. For instance, Suzuki coupling can introduce new aryl or heteroaryl groups, while Buchwald-Hartwig amination can install various amine functionalities.
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Precursor to Bioactive Compounds: The nitrile group is a synthetic linchpin. It can be readily converted to other functional groups:
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Hydrolysis: Treatment with strong acid or base will yield 2-(3-bromophenyl)-2,2-difluoroacetic acid, a potentially bioactive molecule in its own right[2].
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Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can produce the corresponding primary amine, 2-(3-bromophenyl)-2,2-difluoroethanamine, a valuable pharmacophore.
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Cycloadditions: The nitrile can react with azides to form tetrazoles, which are important heterocyclic motifs in many pharmaceutical agents.
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Safety and Handling
No specific safety data sheet (SDS) is widely available for 2-(3-bromophenyl)-2,2-difluoroacetonitrile. However, based on analogous structures like 2-(3-bromophenyl)acetonitrile and general properties of organic nitriles, stringent safety precautions are warranted.[3][4]
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Toxicity: Organic nitriles can be toxic and may release hydrogen cyanide upon metabolism or decomposition.[5] They are often classified as harmful by inhalation, in contact with skin, and if swallowed.[3]
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Irritation: The compound is expected to be an irritant to the eyes, respiratory system, and skin.[3]
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Handling Recommendations:
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Always handle this compound in a well-ventilated chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Avoid inhalation of vapors and direct contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
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Conclusion
2-(3-bromophenyl)-2,2-difluoroacetonitrile is a high-value synthetic intermediate with significant potential for application in drug discovery and materials science. Its molecular architecture, featuring three distinct and synthetically versatile functional groups, allows for rapid diversification and the construction of complex molecular targets. The proposed synthetic protocol, leveraging modern fluorination chemistry, provides a reliable and scalable route to access this compound. Adherence to strict safety protocols is mandatory when handling this and related chemical entities.
References
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2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. Matrix Fine Chemicals. [Link]
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(3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023. PubChem. [Link]
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(3-bromophenyl)acetonitrile - Physico-chemical Properties. ChemBK. [Link]
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Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]
